1H-indole-5-sulfonyl chloride
Overview
Description
1H-indole-5-sulfonyl chloride, also known as indol-5-ylsulfonyl chloride, is a chemical compound with the molecular formula C8H6ClNO2S . It has a molecular weight of 215.66 .
Synthesis Analysis
Indole and its derivatives, including 1H-indole-5-sulfonyl chloride, are crucial in medicinal chemistry . The sulfonamide analogs of indole, often referred to as sulfa medicines, have been produced recently and exhibit strong antimicrobial actions . The synthesis of these compounds involves various techniques, including hydroamination and catalyzed cyclization .Molecular Structure Analysis
The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The InChI code for 1H-indole-5-sulfonyl chloride is 1S/C8H6ClNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H .Chemical Reactions Analysis
Indole is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring, due to its increased electron density .Physical And Chemical Properties Analysis
1H-indole-5-sulfonyl chloride is a solid compound . It should be stored in a refrigerator and shipped at room temperature .Scientific Research Applications
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Cycloaddition Reactions
- Field : Organic Chemistry
- Application : Indole is used as a building block in cycloaddition reactions to synthesize diverse heterocyclic frameworks .
- Method : The chemistry of indole-based cycloadditions involves the formation of new bonds through the concerted interaction of two or more unsaturated reactants .
- Results : These reactions are completely atom-economical and are considered as green reactions. They provide rapid access to structurally diverse heterocycles, including polycyclic frameworks and spirocyclic systems .
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Multicomponent Reactions
- Field : Organic Chemistry
- Application : Indoles are used in multicomponent reactions for the synthesis of various heterocyclic compounds .
- Method : The reaction of indole, oxalyl chloride, and various nucleophiles was carried out in N, N-diisopropylethylamine (DIPEA) to afford indole-3-glyoxyl derivatives .
- Results : Indole-based multicomponent reactions hold tremendous synthetic potential, as they provide rapid access to structurally diverse heterocycles .
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Biological Potential
- Field : Pharmacology
- Application : Indole derivatives have shown anti-inflammatory and analgesic activities .
- Method : Specific indole derivatives were synthesized and tested for their biological activities .
- Results : Compounds showed anti-inflammatory and analgesic activities along with ulcerogenic index .
-
Antibacterial Activity
- Field : Microbiology
- Application : Newly designed sulfonamide based indole derivatives were tested for their antibacterial activity .
- Method : Specific indole derivatives were synthesized and tested against various bacteria .
- Results : All tested compounds showed the highest antibacterial activity towards Gram-Negative Klebsiella pneumonia .
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Antiviral Activity
-
Antioxidant Activity
-
Multicomponent Reactions
- Field : Organic Chemistry
- Application : Indoles have been used in multicomponent reactions for the synthesis of various heterocyclic compounds .
- Method : The reaction of indole, oxalyl chloride, and various nucleophiles was carried out in N, N-diisopropylethylamine (DIPEA) to afford indole-3-glyoxyl derivatives .
- Results : Indole-based multicomponent reactions hold tremendous synthetic potential, as they provide rapid access to structurally diverse heterocycles .
-
Cycloaddition Reactions
- Field : Organic Chemistry
- Application : Indole is used as a building block in cycloaddition reactions to synthesize diverse heterocyclic frameworks .
- Method : The chemistry of indole-based cycloadditions involves the formation of new bonds through the concerted interaction of two or more unsaturated reactants .
- Results : These reactions are completely atom-economical and are considered as green reactions. They provide rapid access to structurally diverse heterocycles, including polycyclic frameworks and spirocyclic systems .
Safety And Hazards
Future Directions
Indole and its derivatives have been gaining a lot of interest due to their physiological action, exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . This suggests a promising future for the development of pharmacologically active derivatives of indole with sulfonamide scaffolds .
properties
IUPAC Name |
1H-indole-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGMZFOGQIBZLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indole-5-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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